Benzamide, N-(5,8-dichloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-
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Overview
Description
Benzamide, N-(5,8-dichloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- is a complex organic compound with the molecular formula C21H11Cl2NO3 . This compound is known for its unique structure, which includes a benzamide group attached to a dichloroanthracene moiety with a nitro substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(5,8-dichloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- typically involves multiple steps. One common method includes the nitration of 1-aminoanthraquinone followed by chlorination and subsequent acylation with benzoyl chloride . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and purifications .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(5,8-dichloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce aminoanthracene derivatives .
Scientific Research Applications
Benzamide, N-(5,8-dichloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- is utilized in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-(5,8-dichloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research .
Comparison with Similar Compounds
Similar Compounds
1-Aminoanthraquinone: A precursor in the synthesis of the compound.
Anthraquinone: Shares a similar core structure but lacks the benzamide and nitro groups.
Benzamide: Contains the benzamide group but lacks the anthracene moiety.
Uniqueness
Benzamide, N-(5,8-dichloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro- is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
39923-17-6 |
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Molecular Formula |
C21H10Cl2N2O5 |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
N-(5,8-dichloro-9,10-dioxoanthracen-1-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C21H10Cl2N2O5/c22-13-8-9-14(23)18-17(13)19(26)12-2-1-3-15(16(12)20(18)27)24-21(28)10-4-6-11(7-5-10)25(29)30/h1-9H,(H,24,28) |
InChI Key |
RCTODXKEYLZWSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=C(C=CC(=C4C2=O)Cl)Cl |
Origin of Product |
United States |
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